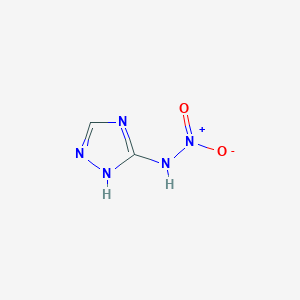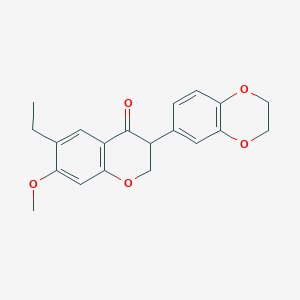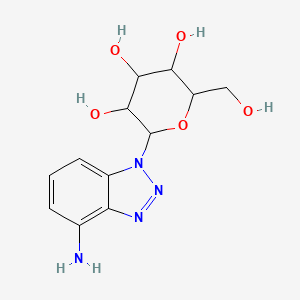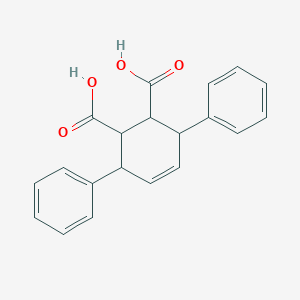![molecular formula C16H10N2O2 B3823079 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde
説明
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde (DII) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. The molecule contains two aldehyde groups and an indole ring, making it a versatile building block for the synthesis of various derivatives.
作用機序
The mechanism of action of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is based on its ability to undergo nucleophilic addition reactions with various analytes, leading to the formation of stable adducts. The fluorescence of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is quenched upon the formation of adducts, allowing for the detection of analytes.
Biochemical and Physiological Effects:
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and -9. However, the exact mechanism of cytotoxicity is still under investigation.
実験室実験の利点と制限
One of the main advantages of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is its high sensitivity and selectivity towards various analytes. It also exhibits a large Stokes shift, allowing for the detection of analytes in complex biological samples. However, 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has limitations in terms of its stability and photobleaching, which can affect its fluorescence intensity and specificity.
将来の方向性
Future research on 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde could focus on the development of new synthetic methods for the preparation of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde derivatives with improved properties. The application of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde as a photosensitizer for photodynamic therapy could also be explored further. Additionally, the mechanism of cytotoxicity of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde towards cancer cells could be studied in more detail to identify potential targets for cancer therapy.
科学的研究の応用
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been widely used as a fluorescent probe for the detection of various analytes, including amino acids, proteins, and DNA. It has also been employed as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of various bioactive molecules.
特性
IUPAC Name |
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-7-9-5-17-15-11(9)1-3-13-14(15)4-2-12-10(8-20)6-18-16(12)13/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOASYXSZRSZWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C4=C(C=C3)C(=CN4)C=O)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B3822997.png)
![2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B3823002.png)


![5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3823025.png)
![2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate](/img/structure/B3823030.png)
![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)


acetic acid](/img/structure/B3823086.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)
